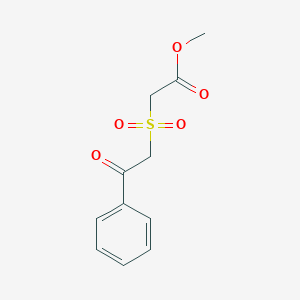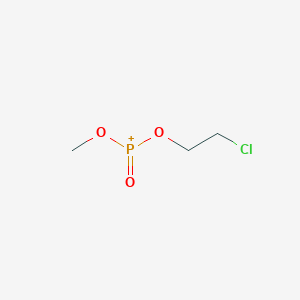![molecular formula C6H11O7P2-3 B14668886 [3-Methylidenepentoxy(oxido)phosphoryl] phosphate CAS No. 38261-68-6](/img/structure/B14668886.png)
[3-Methylidenepentoxy(oxido)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methylidenepentoxy(oxido)phosphoryl] phosphate is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a pentoxy group with a methylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a pentoxy alcohol in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous solvents such as dichloromethane or toluene to prevent hydrolysis of the phosphoryl chloride.
Base: A strong base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[3-Methylidenepentoxy(oxido)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphite or phosphonate.
Substitution: Nucleophilic substitution reactions can replace the pentoxy group with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or phenoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphates.
Reduction: Formation of phosphites or phosphonates.
Substitution: Formation of substituted phosphates with different alkoxy or aryloxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate is used as a reagent in the synthesis of other organophosphorus compounds
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with phosphorylating enzymes makes it a valuable tool for investigating enzyme mechanisms and functions.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its interactions with biological molecules such as proteins and nucleic acids suggest possible applications in drug development and disease treatment.
Industry
In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [3-Methylidenepentoxy(oxido)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methoxy(oxido)phosphoryl phosphate
- Ethoxy(oxido)phosphoryl phosphate
- Propoxy(oxido)phosphoryl phosphate
Uniqueness
Compared to similar compounds, [3-Methylidenepentoxy(oxido)phosphoryl] phosphate has a unique methylidene substituent that imparts distinct chemical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in scientific research, medicine, and industry. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Número CAS |
38261-68-6 |
|---|---|
Fórmula molecular |
C6H11O7P2-3 |
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
[3-methylidenepentoxy(oxido)phosphoryl] phosphate |
InChI |
InChI=1S/C6H14O7P2/c1-3-6(2)4-5-12-15(10,11)13-14(7,8)9/h2-5H2,1H3,(H,10,11)(H2,7,8,9)/p-3 |
Clave InChI |
JTSPFAWWEYMWMA-UHFFFAOYSA-K |
SMILES canónico |
CCC(=C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


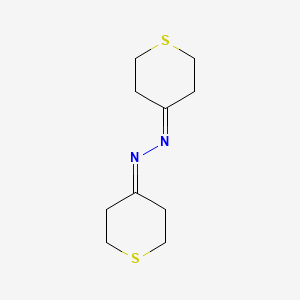
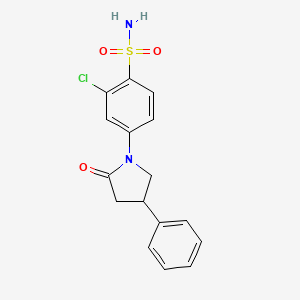
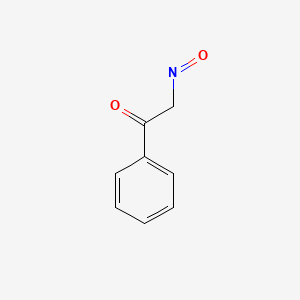
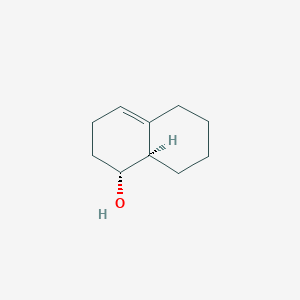
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)

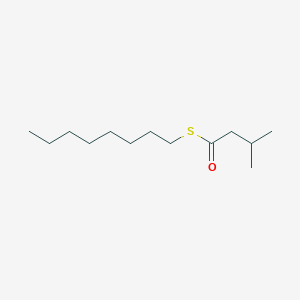


![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

